

In-Depth Technical Guide: CK2 Inhibitor 3 - IC50 and Ki Values

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Compound of Interest

Compound Name: CK2 inhibitor 3

Cat. No.: B12425748

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This technical guide provides a comprehensive overview of the biochemical and cellular potencies of compounds identified as "**CK2 inhibitor 3**". The primary focus is on the well-characterized and clinically evaluated inhibitor, CX-4945 (Silmitasertib), with comparative data provided for another pyrazolo[1,5-a]pyrimidine-based CK2 inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Inhibitor Potency

The inhibitory activities of two compounds, both referred to in literature as "**CK2 inhibitor 3**" or similar, are summarized below. CX-4945 (Silmitasertib) is a potent, orally bioavailable, ATP-competitive inhibitor of the CK2 α and CK2 α' subunits.[1][2][3] The second compound is a selective pyrazolo[1,5-a]pyrimidine derivative.

Inhibitor Name	Target	Assay Type	IC50	Ki	Kd
CX-4945 (Silmitasertib)	CK2 α	Biochemical (Radiometric Kinase Assay)	1 nM	-	-
CK2 α '	Biochemical (Radiometric Kinase Assay)	1 nM	-	-	
CK2 α	Biochemical (Binding Assay)	-	0.38 nM	-	
Pyrazolo[1,5-a]pyrimidine Derivative	CK2 α	Biochemical	1.51 μ M	-	12 nM
CK2 α '	Biochemical	7.64 μ M	-	-	
CK2 α	Cell-based	8 nM	-	-	
CK2 α '	Cell-based	38 nM	-	-	

Experimental Protocols

Determination of IC50 for CX-4945 (Radiometric Kinase Assay)

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of CX-4945 against the CK2 holoenzyme using a radiometric assay format.

Materials:

- CX-4945

- Recombinant human CK2 holoenzyme ($\alpha 2\beta 2$)
- Substrate peptide (e.g., RRRADDSDDDDD)
- [γ - ^{33}P]ATP
- Assay Dilution Buffer (ADB): 20 mM MOPS (pH 7.2), 25 mM β -glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
- ATP solution: 75 μM ATP in 75 mM MgCl_2
- 0.75% Phosphoric acid
- Phosphocellulose filter plate
- Scintillation fluid
- Luminescence counter

Procedure:

- Prepare a serial dilution of CX-4945 in DMSO, with a final concentration range typically from 0.0001 μM to 1 μM .
- In a reaction well, combine 10 μL of the CX-4945 dilution with 10 μL of ADB.
- Add 10 μL of the substrate peptide solution (1 mM in ADB).
- Add 10 μL of the recombinant human CK2 enzyme (25 ng in ADB).
- Initiate the kinase reaction by adding 10 μL of the ATP solution containing [γ - ^{33}P]ATP. The final ATP concentration in the reaction is 15 μM .
- Incubate the reaction mixture at 30°C for 10 minutes.
- Quench the reaction by adding 100 μL of 0.75% phosphoric acid.
- Transfer the quenched reaction mixture to a phosphocellulose filter plate.

- Wash each well of the filter plate five times with 0.75% phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
- Dry the plate under a vacuum for 5 minutes.
- Add 15 μL of scintillation fluid to each well.
- Measure the residual radioactivity using a luminescence counter.
- The IC₅₀ values are calculated from the dose-response curves generated from at least eight concentrations of CX-4945.

Determination of K_i for CX-4945 (Competitive Binding Assay)

The inhibition constant (K_i) for ATP-competitive inhibitors like CX-4945 is often determined through competitive binding assays. While a specific, detailed protocol for the Millipore Kinase Profiler assay used for CX-4945's K_i determination is proprietary, the general principle involves measuring the displacement of a fluorescently labeled ATP-competitive probe from the kinase active site by the inhibitor. The K_i can then be calculated from the IC₅₀ value obtained in the binding assay using the Cheng-Prusoff equation:

$$K_i = \text{IC}_{50} / (1 + ([S]/K_M))$$

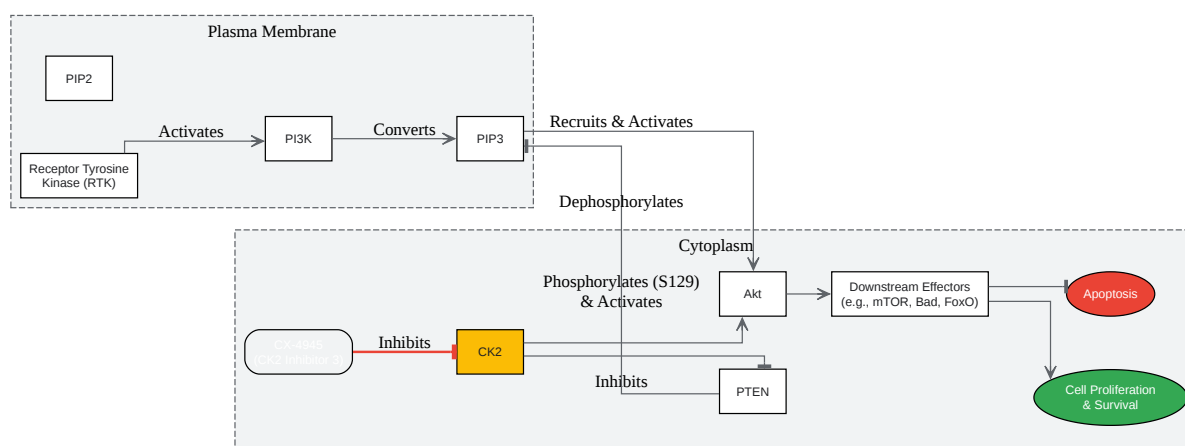
Where:

- IC₅₀ is the concentration of the inhibitor that displaces 50% of the labeled probe.
- [S] is the concentration of the labeled probe used in the assay.
- K_M is the Michaelis-Menten constant of the labeled probe for the kinase.

Signaling Pathway and Experimental Workflow Diagrams

CK2 in the PI3K/Akt Signaling Pathway

Protein Kinase CK2 is a key regulator of multiple signaling pathways that are critical for cell growth, proliferation, and survival. One of the well-established pathways influenced by CK2 is the PI3K/Akt pathway. CK2 can directly phosphorylate Akt at serine 129, contributing to its activation. Additionally, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, which normally antagonizes the PI3K/Akt pathway. Inhibition of CK2 by compounds like CX-4945 can therefore lead to reduced Akt signaling, resulting in decreased cell proliferation and increased apoptosis.^{[4][5][6]}

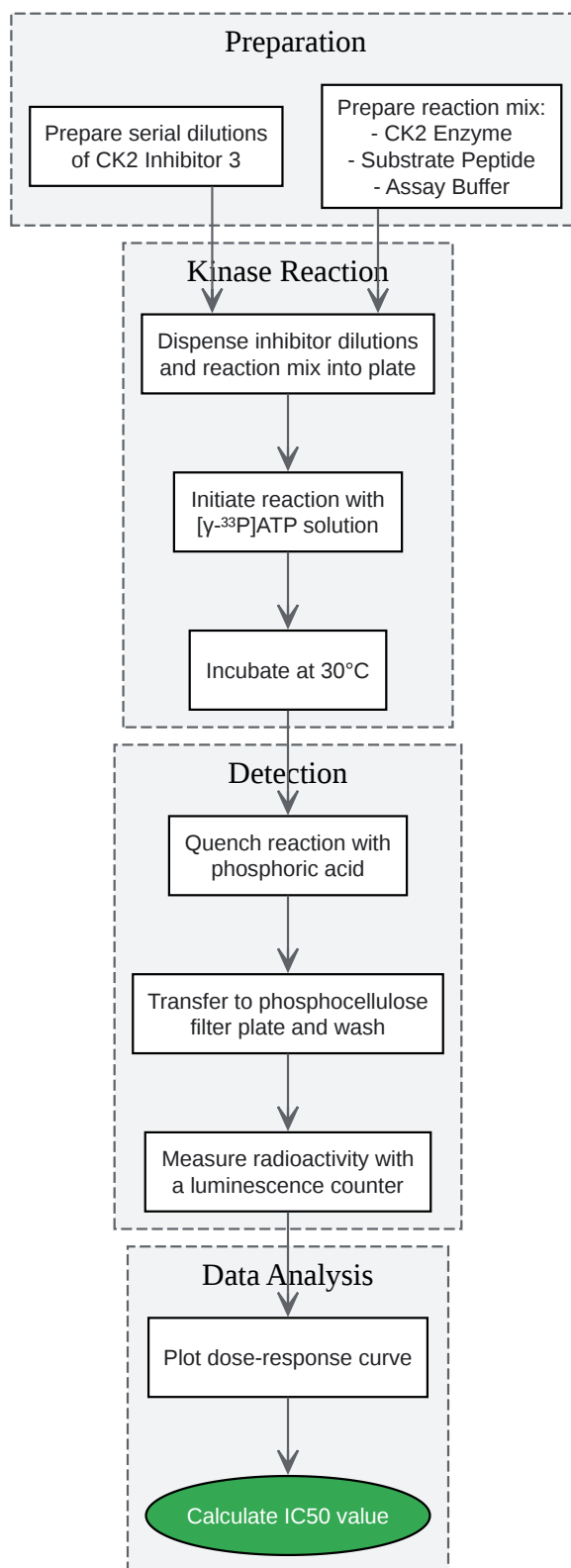


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Caption: CK2's role in the PI3K/Akt signaling pathway and its inhibition by CX-4945.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC₅₀ value of a kinase inhibitor using a radiometric assay.



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Caption: Workflow for determining the IC50 of a CK2 inhibitor via a radiometric assay.

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